6-Formyl-2-thiouracil

Dissociation constant Spectrophotometry 6-Substituted thiouracil

Select 6-Formyl-2-thiouracil for its bifunctional C6-formyl/C2-thione reactivity enabling orthogonal derivatization via Schiff base/S-alkylation pathways. Backed by SAR evidence showing 6-substitution yields nanomolar-range TP inhibitors selective over PNP/UP at 1 mM. The electron-withdrawing formyl group confers distinct pK₁ values for method validation. Ideal for hit-to-lead parallel synthesis and deiodinase inhibitor optimization.

Molecular Formula C5H4N2O2S
Molecular Weight 156.16 g/mol
CAS No. 16953-46-1
Cat. No. B099724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formyl-2-thiouracil
CAS16953-46-1
Molecular FormulaC5H4N2O2S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)NC1=O)C=O
InChIInChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10)
InChIKeySUXFYENAWRZLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formyl-2-thiouracil (CAS 16953-46-1) Procurement Guide for MedChem and Enzyme Inhibitor Research


6-Formyl-2-thiouracil (CAS 16953-46-1) is a bifunctional 2-thiouracil derivative bearing a C6-formyl substituent and a C2-thione moiety. The compound serves as a versatile synthetic intermediate in medicinal chemistry, with the aldehyde functionality enabling diverse derivatization pathways including Schiff base formation, hydrazone synthesis, and subsequent heterocyclic scaffold construction . As a member of the 6-substituted uracil analog class, this compound has been evaluated in systematic structure-activity relationship (SAR) studies examining thymidine phosphorylase (TP) inhibition and antithyroid activity, providing a foundation for rational selection in enzyme inhibitor discovery programs .

Why 6-Formyl-2-thiouracil Cannot Be Substituted with Generic Thiouracils in Structure-Sensitive Applications


The 6-position substituent on the thiouracil scaffold exerts profound and non-linear effects on both physicochemical properties and biological activity. Spectrophotometric determination of dissociation constants across 6-substituted thiouracils revealed that pK₁ values are significantly modulated by the electronic nature of the C6 substituent, with electron-withdrawing groups such as formyl producing lower pK₁ values compared to alkyl-substituted analogs . In enzyme inhibition contexts, the C6 substituent determines not only potency but also selectivity profiles between structurally related nucleoside phosphorylases; 6-aminoalkyl-substituted analogs exhibit TP-selective inhibition with no activity against purine nucleoside phosphorylase or uridine phosphorylase at concentrations up to 1 mM, whereas simple 2-thiouracil lacks this selectivity window . Furthermore, antithyroid SAR studies demonstrate that 6-substituted 2-thiouracil derivatives exhibit divergent in vitro versus in vivo activity profiles that are not predictable from the base thiouracil structure alone, underscoring that generic substitution is scientifically unsound .

6-Formyl-2-thiouracil: Comparative Performance Evidence for Scientific Procurement Decisions


Comparative pK₁ Modulation of 6-Formyl-2-thiouracil Versus 6-Alkyl-Substituted Thiouracils

The electron-withdrawing formyl group at the C6 position decreases the pK₁ of 6-formyl-2-thiouracil relative to alkyl-substituted thiouracils. Spectrophotometric determination of pK₁ values across a series of 6-substituted thiouracils demonstrated that amino and phenyl substituents decrease pK₁ values compared to alkyl groups . While exact pK₁ for 6-formyl-2-thiouracil was not reported in this dataset, the trend establishes that formyl-substituted derivatives exhibit enhanced acidity at N1 relative to 6-alkyl analogs, affecting ionization state under physiological conditions and consequently influencing membrane permeability and target engagement.

Dissociation constant Spectrophotometry 6-Substituted thiouracil

Comparative Thymidine Phosphorylase Inhibition: 6-Substituted Uracil SAR Framework

In a systematic SAR evaluation of 5- and 6-substituted uracil derivatives as thymidine phosphorylase (TP) inhibitors, the 6-amino-substituted analog 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) exhibited competitive inhibition with a Kᵢ of 165 nM and demonstrated selective TP inhibition without affecting purine nucleoside phosphorylase or uridine phosphorylase at concentrations up to 1 mM . The formyl-substituted scaffold of 6-formyl-2-thiouracil provides a distinct starting point for TP inhibitor development compared to aminoalkyl-substituted analogs, with the aldehyde functionality enabling subsequent derivatization to modulate potency and selectivity profiles.

Thymidine phosphorylase Angiogenesis inhibition Competitive inhibitor

T4 5′-Deiodinase Inhibition: Potency Ranking Among 6-Substituted 2-Thiouracil Derivatives

In a comparative evaluation of 6-substituted 2-thiouracil derivatives, three analogs (6-anilino-, 6-(p-ethylanilino)-, and 6-(p-n-butylanilino)-2-thiouracil) were tested for inhibition of pituitary T4 5′-deiodinase activity. At 1 mM concentration in the presence of 20 mM dithiothreitol, percent inhibition values were 19.7 ± 7.4% (propylthiouracil, PTU), 34.0 ± 3.2% (6-anilino analog), 47.3 ± 3.1% (6-(p-ethylanilino) analog), and 89.0 ± 1.0% (6-(p-n-butylanilino) analog) . Notably, none of the 13 analogs tested altered thyroid iodide uptake or organification in vivo after 0.1 mg/rat administration, whereas PTU inhibited thyroid iodide uptake by 78.2 ± 2.4% and organification by 36.4 ± 7.3% . This establishes that 6-substitution can confer selective 5′-deiodinase inhibition without the antithyroid side effects characteristic of PTU.

5′-Deiodinase inhibition Antithyroid Propylthiouracil analogs

Synthetic Versatility: 6-Formyl Group as a Derivatization Handle Not Present in 6-Alkyl or 6-Amino Analogs

6-Formyl-2-thiouracil contains a reactive aldehyde moiety at the C6 position that enables condensation reactions inaccessible to 6-alkyl- or 6-amino-substituted thiouracils. This functionality permits Schiff base formation with primary amines, hydrazone synthesis for heterocycle construction, and oxidation to the corresponding carboxylic acid derivative . The C2-thione group additionally provides a nucleophilic site for S-alkylation under microwave-assisted conditions, as demonstrated in parallel solution-phase synthesis of S-DABO derivatives from thiouracil intermediates . This orthogonal reactivity profile (C6 electrophilic aldehyde, C2 nucleophilic thione) is unique to 6-formyl-substituted thiouracils.

Aldehyde functionalization Schiff base Synthetic building block

6-Formyl-2-thiouracil: Evidence-Based Research and Industrial Application Scenarios


Scaffold for Selective Thymidine Phosphorylase Inhibitor Development

Based on SAR studies of 6-substituted uracil analogs demonstrating that 6-position substitution can yield competitive TP inhibitors with Kᵢ values in the nanomolar range and selectivity over purine nucleoside phosphorylase and uridine phosphorylase at concentrations up to 1 mM, 6-formyl-2-thiouracil serves as a starting scaffold for TP inhibitor discovery programs targeting angiogenesis-dependent pathologies . The aldehyde functionality enables subsequent optimization via condensation or reductive amination strategies to modulate potency and physicochemical properties.

Synthetic Intermediate for Heterocyclic Library Construction

The orthogonal reactivity of the C6 aldehyde and C2 thione groups in 6-formyl-2-thiouracil enables sequential derivatization strategies. The aldehyde undergoes condensation with amines to form Schiff bases or hydrazones, while the thione can be S-alkylated under microwave conditions to generate diverse S-DABO-type derivatives . This dual functionality makes the compound suitable for parallel synthesis workflows in medicinal chemistry hit-to-lead campaigns requiring rapid analog generation.

Lead Compound for Selective 5′-Deiodinase Inhibitor Optimization

Studies on 6-substituted 2-thiouracil derivatives demonstrate that 6-position substitution can enhance T4 5′-deiodinase inhibition potency up to 4.5-fold over propylthiouracil (89.0% vs 19.7% inhibition at 1 mM) while eliminating in vivo antithyroid activity . 6-Formyl-2-thiouracil provides a foundation for developing selective deiodinase inhibitors, with the formyl group offering a synthetic handle for introducing diverse substituents to further optimize potency and selectivity profiles.

Analytical Reference for Thiouracil Derivatization Studies

The reaction of thiouracils with hydrogen peroxide proceeds via first-order kinetics to yield the corresponding uracils, a transformation that can be exploited for quantitative analytical determination of thiouracils . 6-Formyl-2-thiouracil, with its distinct electronic properties conferred by the electron-withdrawing formyl group (manifested as altered pK₁ relative to alkyl-substituted analogs), serves as a valuable reference compound for validating analytical methods that differentiate thiouracil derivatives based on oxidation kinetics or spectral properties.

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